molecular formula C16H13ClF3NO2 B027815 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline CAS No. 173676-54-5

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No.: B027815
CAS No.: 173676-54-5
M. Wt: 343.73 g/mol
InChI Key: BLTYAJPHEPYMJK-UHFFFAOYSA-N
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Description

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxybenzyl group, and a trifluoroacetyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: The reduction of the nitro group to an amine.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group may play a crucial role in binding to these targets, while the chloro and methoxybenzyl groups can influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-n-(4-methoxybenzyl)benzamide
  • 4-Chloro-n-(4-methoxybenzyl)-2-acetylaniline
  • 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoromethyl)aniline

Uniqueness

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYAJPHEPYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454829
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173676-54-5
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (40.0 kg, 144 mol) in toluene (140 kg) and water (50 L) was added 30% NaOH (18 kg) to pH 7.0. After removing the aqueous phase, 4-methoxybenzyl alcohol (20 kg, 144 mol) and TsOH (1.0 kg, 5.3 mol) were added. The solution was heated to reflux and the water/toluene azeotrope (30 L) distilled. The solution was cooled to room temperature and washed with saturated brine (80 kg).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
140 kg
Type
solvent
Reaction Step One
Name
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
20 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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